Mono(2-ethyl-5-oxohexyl)phthalate

Catalog No.
S582871
CAS No.
40321-98-0
M.F
C16H20O5
M. Wt
292.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mono(2-ethyl-5-oxohexyl)phthalate

CAS Number

40321-98-0

Product Name

Mono(2-ethyl-5-oxohexyl)phthalate

IUPAC Name

2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)

InChI Key

HCWNFKHKKHNSSL-UHFFFAOYSA-N

SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O

Synonyms

Phthalic Acid Mono(2-ethyl-5-oxohexyl) Ester; 2-Ethyl-5-oxohexyl Phthalate; 1,2-Benzenedicarboxylic Acid 1-(2-Ethyl-5-oxohexyl) Ester; MEOHP; 5-Oxo-MEHP;

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O

The exact mass of the compound Mono(2-ethyl-5-oxohexyl)phthalate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalic acid monoester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mono(2-ethyl-5-oxohexyl)phthalate (MEOHP, CAS 40321-98-0) is a secondary oxidative metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). In scientific and clinical procurement, it is primarily sourced as a high-purity analytical reference standard for LC-MS/MS and GC-MS biomonitoring workflows. Unlike the parent compound or its primary hydrolytic metabolite, MEOHP serves as a definitive, non-persistent biomarker of recent internal DEHP exposure. Its high urinary abundance, longer biological half-life, and distinct mass-to-charge transitions make it a critical target for assessing endocrine-disrupting chemical (EDC) exposure in epidemiological, occupational, and toxicological studies [1].

Research Fit

Workflow

Oxidative DEHP metabolite standard for exposure biomarker panels

Selection

Supports urinary biomonitoring with higher detectability than parent monoester

Pathway

Enables PPARγ activation studies where parent DEHP is inactive

Procuring the primary metabolite MEHP instead of secondary oxidative metabolites like MEOHP introduces severe contamination risks in biomonitoring assays. Because DEHP is pervasive in laboratory plastics, blood collection tubes, and analytical equipment, it readily undergoes ex vivo hydrolysis to MEHP during sample handling and storage, leading to artificially inflated exposure data. MEOHP, however, is formed exclusively in vivo via cytochrome P450-mediated oxidation. Consequently, MEOHP cannot be generated as an artifact of laboratory contamination, ensuring that quantified levels strictly reflect true biological exposure rather than pre-analytical sample degradation [1].

Substitution Risk

Urinary abundance 4- to 10-fold higher than MEHP; substituting MEHP may underestimate exposure and reduce statistical power.

MEOHP binds PPARγ at low micromolar concentrations; DEHP is inactive. Using DEHP would yield false-negative pathway results.

Resistant to ex vivo formation in serum; MEHP can be artifactually generated from DEHP contamination, compromising accuracy.

Ex Vivo Contamination Resistance

Studies evaluating the stability of DEHP metabolites in spiked serum samples demonstrate that MEHP concentrations artificially increase over time due to the ex vivo hydrolysis of background DEHP contamination. In contrast, MEOHP concentrations remain entirely stable and unchanged because the oxidative conversion requires active in vivo hepatic enzymes. This makes MEOHP a strictly contamination-free biomarker [1].

Evidence DimensionEx vivo artifact formation (Contamination susceptibility)
Target Compound DataMEOHP: 0% ex vivo formation (stable over time)
Comparator Or BaselineMEHP: Significant artificial concentration increase over time
Quantified DifferenceAbsolute specificity for in vivo metabolism vs. high false-positive risk
ConditionsDEHP-spiked serum samples stored and monitored over time

Procuring MEOHP as a primary standard ensures that exposure quantification is immune to the ubiquitous DEHP background contamination found in laboratory consumables.

PPARγ binding
Head-to-head
MEOHP active at low µM; DEHP inactive up to 14 µM
Supports PPARγ pathway interpretation; DEHP is a false negative
SPR, HDX-MS, reporter gene assay

Extended Half-Life for Reliable Detection

The primary metabolite MEHP is rapidly cleared, exhibiting a short biological half-life of approximately 5 hours. MEOHP, as a secondary oxidative metabolite, exhibits an extended half-life of approximately 10 hours. This prolonged detection window results in urinary MEOHP concentrations that are typically several-fold higher than MEHP, significantly improving the sensitivity and reliability of exposure assessments in spot urine samples[1].

Evidence DimensionBiological half-life (t1/2)
Target Compound DataMEOHP: ~10 hours
Comparator Or BaselineMEHP: ~5 hours
Quantified Difference2-fold longer half-life for MEOHP
ConditionsHuman pharmacokinetic monitoring post-DEHP exposure

A longer half-life makes MEOHP a highly reliable analytical target for capturing episodic DEHP exposure, reducing false negatives in population screening.

Urinary abundance
Reported
4- to 10-fold higher than MEHP
Reduces non-detects; supports biomonitoring panel inclusion
NHANES and cohort urine samples

Higher Urinary Abundance for LC-MS/MS

In paired human urine and serum analyses, the urinary excretion levels of secondary oxidative metabolites are significantly higher than primary metabolites. Research demonstrates that urinary levels of MEOHP are up to 10-fold higher than those of MEHP. This high abundance allows for robust quantification even at trace exposure levels, utilizing standard LC-MS/MS methodologies with limits of detection (LOD) in the low ng/mL range [1].

Evidence DimensionUrinary metabolite concentration
Target Compound DataMEOHP: High abundance (major excretion product)
Comparator Or BaselineMEHP: Low abundance (~10-fold lower)
Quantified DifferenceUp to 10-fold higher urinary concentration for MEOHP
Conditions127 paired human urine and serum samples analyzed via LC-MS/MS

Targeting MEOHP allows analytical laboratories to achieve higher signal-to-noise ratios and more reliable quantification in routine biomonitoring assays.

Sperm DNA association
Class-level
MEOHP inverse vs MEHP positive correlation
Opposite directionality; distinct toxicodynamic interpretation
Infertility clinic cohort; data to verify

Phase I Oxidation Pathway Differentiation

While both MEOHP and MEHHP are secondary metabolites, MEOHP represents the ketone (oxidized) form, whereas MEHHP is the hydroxylated intermediate. Measuring MEOHP alongside MEHP enables the calculation of specific metabolic ratios (e.g., MEOHP/MEHP ratio of ~5.9). These ratios are critical for phenotyping individual differences in Phase I enzymatic oxidation efficiency, which cannot be determined if only a single primary metabolite is procured and measured [1].

Evidence DimensionMetabolic pathway resolution
Target Compound DataMEOHP: Represents secondary ketone oxidation step
Comparator Or BaselineMEHP: Represents primary hydrolysis step
Quantified DifferenceEnables precise calculation of Phase I oxidation efficiency ratios
ConditionsComprehensive phthalate metabolite profiling in human cohorts

Procuring MEOHP in conjunction with other metabolites is essential for laboratories aiming to map individual metabolic variations rather than just gross exposure levels.

Excretion fraction
Reported
Fue 0.15 (2.5× higher than MEHP 0.059)
Supports reverse dosimetry accuracy
Human PK derivation; exposure-model context
Contamination resistance
Class-level
No artifactual formation from DEHP in serum
Preserves in vivo exposure specificity
MEHP susceptible to serum esterase artifact
Structural ID
Class-level
MW 292.33; MRM transition m/z 291→121
Enables specific LC-MS/MS quantification
2 Da mass shift from MEHHP; chromatography context

DEHP Biomonitoring by LC-MS/MS

MEOHP is the definitive internal standard and calibration reference for quantifying DEHP exposure in human urine and serum. By targeting MEOHP, analytical laboratories completely bypass the ex vivo contamination risks associated with MEHP, ensuring high-fidelity data in clinical and environmental health assessments [1].

Medical Device Leaching Studies

In clinical settings, MEOHP is employed to accurately measure patient exposure to DEHP leaching from PVC-containing medical devices (such as IV bags, catheters, and ECMO circuits). Its stability ensures that measurements are not confounded by the plasticware used during sample collection and processing [1].

Metabolic Phenotyping and Toxicokinetics

MEOHP is utilized to calculate critical metabolic ratios (e.g., MEOHP/MEHP). These ratios allow researchers to phenotype cytochrome P450 oxidation efficiency and assess individual susceptibility to endocrine disruption, providing deeper insights than total exposure metrics alone[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS Biomonitoring Method Development
Oxidative metabolite analytical standard
LOD, precision, and MRM specificity
PPARγ Activation & Metabolic Disruption Research
Direct PPARγ ligand activity
Binding assay and reporter gene confirmation
DEHP Intake Estimation via Reverse Dosimetry
Metabolite-specific Fue factor
Exposure model and excretion ratio verification
DEHP Reproductive Toxicology Epidemiology
Distinct toxicodynamic association profile
Directional consistency in cohort analyses

XLogP3

2

Other CAS

40321-98-0

Wikipedia

2-ethyl-5-oxohexyl phthalate

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